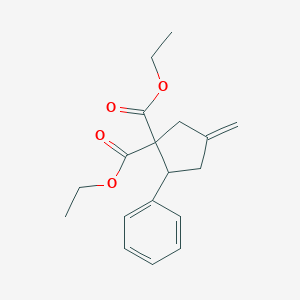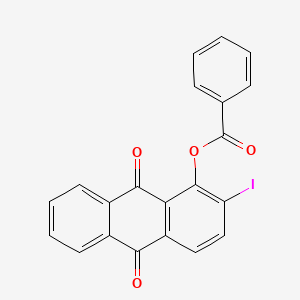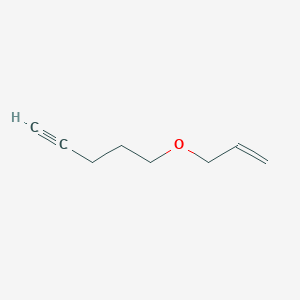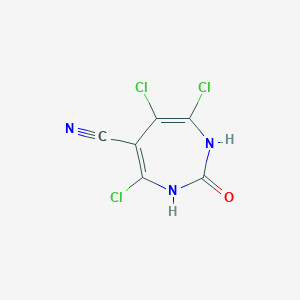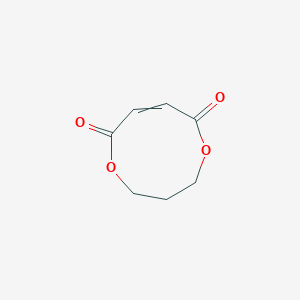![molecular formula C16H29NO6 B14286780 12-[Bis(carboxymethyl)amino]dodecanoic acid CAS No. 113991-36-9](/img/structure/B14286780.png)
12-[Bis(carboxymethyl)amino]dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[Bis(carboxymethyl)amino]dodecanoic acid is a complex organic compound characterized by its long carbon chain and functional groups, including carboxylic acid and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[Bis(carboxymethyl)amino]dodecanoic acid typically involves the reaction of dodecanoic acid with bis(carboxymethyl)amine. The process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
12-[Bis(carboxymethyl)amino]dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acylating agents for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanedioic acid derivatives, while reduction can produce dodecanol derivatives .
Scientific Research Applications
12-[Bis(carboxymethyl)amino]dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in cellular processes and as a potential biomarker.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 12-[Bis(carboxymethyl)amino]dodecanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
12-Aminododecanoic acid: An ω-amino fatty acid with similar structural features but different functional groups.
Dodecanoic acid: A simpler fatty acid lacking the amino and bis(carboxymethyl) groups
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields .
Properties
CAS No. |
113991-36-9 |
|---|---|
Molecular Formula |
C16H29NO6 |
Molecular Weight |
331.40 g/mol |
IUPAC Name |
12-[bis(carboxymethyl)amino]dodecanoic acid |
InChI |
InChI=1S/C16H29NO6/c18-14(19)10-8-6-4-2-1-3-5-7-9-11-17(12-15(20)21)13-16(22)23/h1-13H2,(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
VBKNCEOQVQLMIJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



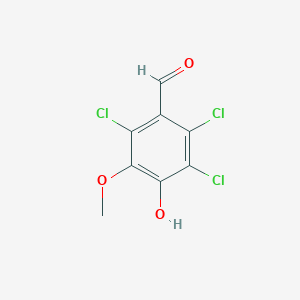


![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
